molecular formula C7H4BrFO2 B1508429 5-Bromo-2-fluoro-4-hydroxybenzaldehyde CAS No. 914397-21-0

5-Bromo-2-fluoro-4-hydroxybenzaldehyde

Cat. No.: B1508429
CAS No.: 914397-21-0
M. Wt: 219.01 g/mol
InChI Key: JBKKWLZDKTVERG-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-hydroxybenzaldehyde is a derivative of salicylaldehyde (2-hydroxybenzaldehyde), bearing functional groups that make it a useful reactant in various chemical reactions .


Synthesis Analysis

The synthesis of this compound involves several steps. The process typically starts with 3-fluorophenol, which is mixed with other reactants such as anhydrous magnesium chloride, anhydrous triethylamine, and paraformaldehyde . The mixture is then heated to reflux for several hours .


Molecular Structure Analysis

The molecular formula of this compound is C7H4BrFO2 . Its molecular weight is 219.01 . The InChI code is 1S/C7H4BrFO2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-3,11H .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo reactions at the benzylic position . It’s also used in the synthesis of PDE4 inhibitors, BCL-XL, and cancer cell growth inhibitors .


Physical and Chemical Properties Analysis

This compound is a white to pink to yellow solid . It has a density of 1.71 g/mL at 25 °C . Its boiling point is 230 °C . The compound is typically stored at room temperature .

Scientific Research Applications

Modification for Trace Metal Ion Detection

5-Bromo-2-hydroxybenzaldehyde, a derivative of the compound , has been utilized in the synthesis of ligands for the preconcentration and detection of trace amounts of copper(II) ions in water samples. A Schiff base ionophore synthesized from this compound was used to modify octadecyl silica disks, demonstrating the compound's relevance in environmental monitoring and analytical chemistry (Fathi & Yaftian, 2009).

Chemical Synthesis and Material Science

Brominated derivatives of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde have been explored for the synthesis of complex molecules and materials. For instance, hydroxylated and methoxylated polybrominated diphenyl ethers, which may serve as natural products or metabolites of flame retardants, have been synthesized using brominated hydroxybenzaldehydes. These compounds are crucial for analytical and toxicological studies, indicating the compound's role in environmental science and chemical synthesis (Marsh, Stenutz, & Bergman, 2003).

Novel Compound Synthesis for Antimicrobial Studies

The synthesis and characterization of fluorinated benzothiazepines and chromones from 4-Bromo-2-fluorobenzaldehyde, a closely related compound, have been documented. These synthesized compounds have been evaluated for their antimicrobial activities, showcasing the compound's potential in medicinal chemistry and drug discovery research (Jagadhani, Kundlikar, & Karale, 2014; Jagadhani, Kundlikar, & Karale, 2015).

Molecular Design for Sensor Development

Derivatives of this compound have been employed in the design and synthesis of multifunctional probes for the simultaneous monitoring of multiple ions in living cells and zebrafishes. This application highlights the compound's utility in the development of advanced sensors for biological and environmental monitoring (Zhao et al., 2019).

Fire Retardant and Liquid Crystalline Material Synthesis

In material science, a derivative of 4-hydroxybenzaldehyde was utilized in synthesizing novel liquid crystalline and fire retardant molecules based on a six-armed cyclotriphosphazene core. These materials, containing Schiff base and amide linking units, demonstrate the compound's application in creating advanced materials with specific properties, such as fire retardance and liquid crystalline behavior (Jamain, Khairuddean, & Guan-Seng, 2020).

Safety and Hazards

5-Bromo-2-fluoro-4-hydroxybenzaldehyde is associated with several hazards. It’s recommended to avoid ingestion, inhalation, and contact with skin or eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be worn when handling this compound .

Mechanism of Action

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability Other factors, such as pH and the presence of other chemicals, may also affect its action and stability

Biochemical Analysis

Biochemical Properties

5-Bromo-2-fluoro-4-hydroxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the formation or modification of chemical bonds. For instance, it can act as a substrate for enzymes involved in oxidation-reduction reactions, where it undergoes transformations that are crucial for the synthesis of other bioactive compounds . The interactions between this compound and these biomolecules are typically characterized by the formation of covalent or non-covalent bonds, which influence the compound’s reactivity and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, it can affect the expression of specific genes, thereby influencing the production of proteins that are essential for cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. Studies have shown that the compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, this compound may undergo degradation, leading to the formation of by-products that can affect its long-term impact on cellular function. In both in vitro and in vivo studies, the temporal effects of this compound are monitored to understand its stability and efficacy over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or modulating cellular responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes . Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. These pathways include oxidation-reduction reactions, conjugation reactions, and hydrolysis . The compound’s involvement in these pathways can influence metabolic flux and the levels of metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are crucial for its biological activity, as they influence its accessibility to target biomolecules and its overall efficacy.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . The localization of this compound within specific subcellular compartments is essential for its activity and function, as it determines the sites of its interactions with biomolecules.

Properties

IUPAC Name

5-bromo-2-fluoro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKKWLZDKTVERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)O)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731588
Record name 5-Bromo-2-fluoro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914397-21-0
Record name 5-Bromo-2-fluoro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-fluoro-4-hydroxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 2-fluoro-4-hydroxybenzaldehyde (2.16 g, 15.4 mmol) in acetic acid (70 mL) was added a solution of bromine (2.71 g, 17.0 mmol) in acetic acid (10 mL), and the mixture was stirred at 45° C. for 26 hr. The reaction mixture was concentrated under reduced pressure, brine was added to the residue, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=5:95-40:60) to give the title compound (2.74 g, yield 81%) as colorless crystals.
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
81%

Synthesis routes and methods II

Procedure details

To the solution of 2-fluoro-4-methoxybenzaldehyde (3 g, 19.5 mmol, 1 eq., Aldrich, Milwaukee, Wis., USA) in DCM (80 mL) was added dropwise BBr3 (14.5 g, 58.7 mmol, 3 eq.) at 0° C. The mixture was stirred for 15 min, then warmed to room temperature and continued to stir for additional 3 h. The reaction was quenched by careful addition of water (50 mL), the organic layer was separated, and remaining the aqueous layer was extracted with DCM (2×50 mL). The combined organic layers were concentrated in vacuo and purified by silica gel chromatography (DCM:MeOH=25:1 to 10:1) to afford 2.2 g (80.6%) of 2-fluoro-4-hydroxybenzaldehyde (24).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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